Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound characterized by its unique structure, which features a propanoate moiety linked to a pyrrolidine ring through an ethylamine bridge. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 242.36 g/mol .
Research indicates that compounds similar to Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate exhibit various biological activities, including:
The synthesis of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the following steps:
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has potential applications in various fields:
Interaction studies involving Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Tert-butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | Similar backbone with different alkyl group | Increased lipophilicity due to tert-butyl group |
Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate | Similar pyrrolidine and propanoate groups | Variation in ethyl substitution |
Ethyl 3-(pyridin-2-ylamino)propanoate | Contains a pyridine instead of pyrrolidine | Different biological activity profile due to nitrogen heteroatom |
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate's uniqueness lies in its specific combination of structural features, which may confer distinct biological properties compared to these similar compounds.